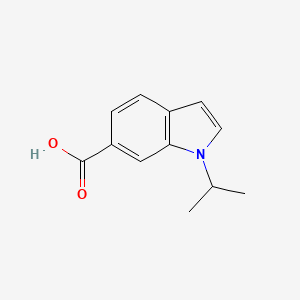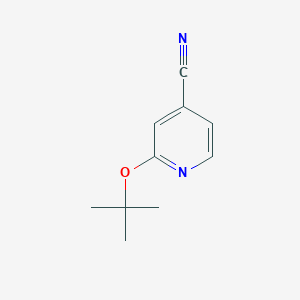
2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole
Descripción general
Descripción
2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole (2-BTO) is a heterocyclic aromatic compound that has been used in several scientific research applications. It is a versatile compound that has been used to synthesize a variety of compounds with different biological activities. The structure of 2-BTO is composed of a bromophenyl group and a trichloromethyl group attached to a 1,3,4-oxadiazole ring. This compound has been used in the synthesis of various compounds with different biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds containing 1,3,4-oxadiazole rings have been synthesized and characterized using various spectroscopic methods. These compounds are noted for their significant biological activities, which makes them of interest in scientific research for their potential antimicrobial properties. For example, a study synthesized a related compound, 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, and characterized it using NMR and IR spectroscopy. Theoretical values obtained from DFT calculations were compared with experimental data, suggesting the presence of strong hydrogen bonds in the structure. The compound showed antimicrobial activity against various bacteria and high antileishmanial activity, indicating its potential as a drug candidate (Ustabaş et al., 2020).
Antimicrobial and Hemolytic Activities
Another research effort focused on 2,5-disubstituted 1,3,4-oxadiazole compounds, renowned for their pharmacological activities. A series of these compounds were synthesized and evaluated for antimicrobial and hemolytic activities. The compounds displayed variable antimicrobial activity against selected microbial species, with some showing significant potency. This study highlights the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents (Gul et al., 2017).
Apoptosis Induction and Anticancer Potential
In the search for novel apoptosis inducers, a specific 1,2,4-oxadiazole derivative was identified through high-throughput screening. This compound demonstrated activity against breast and colorectal cancer cell lines, leading to cell cycle arrest and induction of apoptosis. Structure-activity relationship (SAR) studies further optimized the compound, revealing the importance of certain structural features for its anticancer activity. This research underscores the potential of 1,2,4-oxadiazole derivatives as anticancer agents and their molecular targets (Zhang et al., 2005).
Antimalarial Activity
A study on 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles demonstrated their efficacy as antimalarial agents in mice. The synthesis of these compounds involved cyclization reactions of benzoic acid hydrazides with trichloroacetic anhydride. The compounds showed significant activity against Plasmodium berghei, with some derivatives exhibiting comparable activity to established antimalarial drugs. This highlights the potential of 1,3,4-oxadiazole derivatives in antimalarial drug development (Hutt et al., 1970).
Propiedades
IUPAC Name |
2-(3-bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl3N2O/c10-6-3-1-2-5(4-6)7-14-15-8(16-7)9(11,12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCDMVZZAMQXJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653386 | |
| Record name | 2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole | |
CAS RN |
1020252-87-2 | |
| Record name | 2-(3-Bromophenyl)-5-(trichloromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




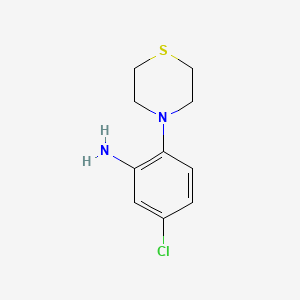

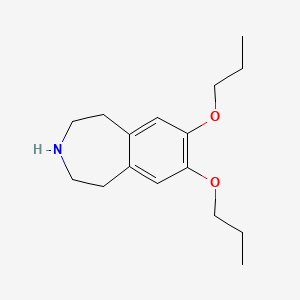
![7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1517625.png)
![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517627.png)
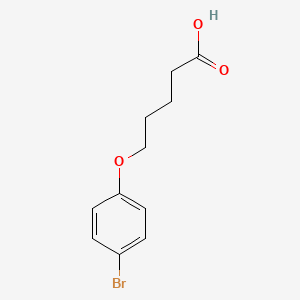
![[4-(2,3-Dichlorophenoxy)phenyl]methanamine](/img/structure/B1517630.png)
![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)


